molecular formula C8H13Cl3N2 B1472913 1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride CAS No. 40658-64-8

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

Cat. No. B1472913
CAS RN: 40658-64-8
M. Wt: 243.6 g/mol
InChI Key: DNVCBKWSTIEQSN-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1965309-94-7 . It has a molecular weight of 243.56 . The compound appears as an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11ClN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H . This indicates that the compound has a chlorophenyl group attached to an ethane-1,2-diamine moiety, and it’s further combined with two hydrochloride ions.


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 243.56 .

Scientific Research Applications

Synthesis and Characterization of SBL

  • Application Summary : SBL is synthesized by condensation of 4-chloroacetophenone with ethylenediamine in methanol in the presence of H2SO4 as a catalyst .
  • Methods of Application : The synthesis involves the reaction of 4-chloroacetophenone with ethylenediamine in methanol, catalyzed by sulfuric acid .
  • Results or Outcomes : The structure of SBL was elucidated by spectroscopic (1H-NMR, 13C-NMR, IR and MS) and elemental analyses, and also confirmed by XRD .

Preparation of Metal Complexes

  • Application Summary : The synthesized SBL was used to prepare metal complexes with Pb+2 and Cd+2 .
  • Methods of Application : The structures of the complexes were elucidated by IR, MS, and elemental analyses . Based on electronic spectra and magnetic moment data, octahedral geometry was proposed for the synthesized complexes .
  • Results or Outcomes : The conductivity data showed the non-electrolytic nature of the complexes .

Biological Screening

  • Application Summary : The SBL and its complexes were subjected to measure their biological potential against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli bacteria .
  • Methods of Application : The antibacterial potential of SBL and its complexes were tested against the mentioned bacteria .
  • Results or Outcomes : SBL showed non-significant antibacterial potential whereas complexes showed moderate potential as compared to standard impinium .

Toxicity Testing

  • Application Summary : The toxicity of SBL and its complexes were tested with brine shrimp larvae .
  • Methods of Application : The toxicity was measured by observing the effect on brine shrimp larvae .
  • Results or Outcomes : The complexes showed a more toxic effect than the SBL .

Stability Constants Determination

  • Application Summary : Experiments were conducted to determine the stability constants of SBL with CuCl2, Cu(OAc)2, CoCl2, and Co(NO3)2 .
  • Methods of Application : The stability constants were determined by conducting experiments with the mentioned compounds .
  • Results or Outcomes : SBL showed the highest stability constants with Cu(OAc)2 which is 1.550×10^7 at 1:1 (L:M) and second highest with Co(NO3)2 which is 6.861×10^6 at 3:2 (L:M) .

Use as Ligand

  • Application Summary : Ethylenediamine, a similar compound to “1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride”, is often used as a ligand in coordination chemistry .
  • Methods of Application : Ethylenediamine can bind to metal ions through its two amine groups, forming complexes .
  • Results or Outcomes : The use of ethylenediamine as a ligand has led to a wide variety of metal-ethylenediamine complexes, which have diverse properties and applications .

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCBKWSTIEQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

CAS RN

40658-64-8
Record name 1-(4-chlorophenyl)ethane-1,2-diamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 3
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 4
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 5
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Reactant of Route 6
1-(4-Chlorophenyl)ethane-1,2-diamine dihydrochloride

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